Propargyl-PEG8-acid
Overview
Description
Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), which can be used in bacterial infections caused by Gram-negative bacteria . It is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG8-acid is C20H36O10 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Chemical Reactions Analysis
Propargylic alcohols and their derivatives disclosed a variety of highly efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers .
Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG8-acid is 436.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 25 .
Scientific Research Applications
-
Catalytic Propargylic Substitution Reaction
- Field : Organic Chemistry .
- Application : Propargylic alcohols and their derivatives are versatile synthetic intermediates. The π-nucleophilic character of the triple bond makes it a well-designed unit for further chemical transformations .
- Method : The nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario .
- Results : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .
-
Synthesis of Propargyl Derivatives
- Field : Synthetic Chemistry .
- Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Method : The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
-
Synthesis of Propargyl-γ-Modified Peptide Nucleic Acid Monomers
- Field : Bioorganic Chemistry .
- Application : The synthesis of propargyl-γ-modified peptide nucleic acid monomers for late-stage functionalization of oligomers .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
PROTAC Linker
- Field : Drug Discovery .
- Application : Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Antibody-Drug Conjugates (ADCs)
- Field : Biopharmaceuticals .
- Application : Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs can be used in bacterial infections caused by Gram-negative bacteria .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Click Chemistry Reagent
- Field : Bioconjugation .
- Application : Propargyl-PEG8-acid is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Bioconjugation
- Field : Biochemistry .
- Application : Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Catalytic Propargylic Substitution Reaction
- Field : Organic Chemistry .
- Application : Nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario. The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Propargyl Derivatives
- Field : Synthetic Chemistry .
- Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This opens up new possibilities for the synthesis of a variety of compounds.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUQXNQKWZDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG8-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.